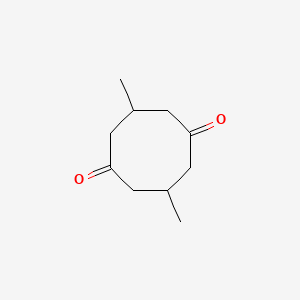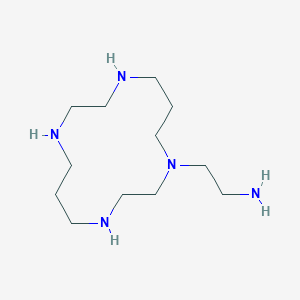
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-: is a chemical compound with the molecular formula C8H8FNO5S. This compound is characterized by the presence of a fluoro group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and acetic anhydride.
Acetylation: The 2-fluoroaniline undergoes acetylation with acetic anhydride to form N-(2-fluoro-phenyl)acetamide.
Sulfonation: The N-(2-fluoro-phenyl)acetamide is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the fluoro group or the sulfooxy group, resulting in the formation of corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Fluorinated or desulfonated derivatives.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine:
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the formulation of agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the sulfooxy group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-(2-fluoro-4-hydroxyphenyl)acetamide
- N-(2-chloro-4-(sulfooxy)phenyl)acetamide
- N-(2-fluoro-4-(methoxy)phenyl)acetamide
Uniqueness:
- Functional Groups: The presence of both fluoro and sulfooxy groups in Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- provides a unique combination of reactivity and interaction potential.
- Chemical Stability: The compound exhibits enhanced stability due to the electron-withdrawing effects of the fluoro group.
- Biological Activity: The specific arrangement of functional groups can lead to distinct biological activities compared to similar compounds.
Propriétés
| 103841-97-0 | |
Formule moléculaire |
C8H8FNO5S |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(4-acetamido-3-fluorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8FNO5S/c1-5(11)10-8-3-2-6(4-7(8)9)15-16(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
YTVIBFODJZQPHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)OS(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

